molecular formula C8H7FOS B13425440 Acetic acid, fluorothio-, S-phenyl ester CAS No. 370-04-7

Acetic acid, fluorothio-, S-phenyl ester

Cat. No.: B13425440
CAS No.: 370-04-7
M. Wt: 170.21 g/mol
InChI Key: ZMFYCHLZRAOBCQ-UHFFFAOYSA-N
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Description

Acetic acid, fluorothio-, S-phenyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from acetic acid and phenol, with a fluorothio group attached, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, fluorothio-, S-phenyl ester typically involves the esterification of acetic acid with phenol in the presence of a fluorothio group. The reaction is usually catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include heating the reactants to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures the efficient production of the ester on a large scale.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, fluorothio-, S-phenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into acetic acid and phenol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorothio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Hydrolysis: Acetic acid and phenol.

    Reduction: Corresponding alcohols.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Acetic acid, fluorothio-, S-phenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of perfumes, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, fluorothio-, S-phenyl ester involves its interaction with specific molecular targets. The ester bond can be cleaved under certain conditions, releasing the acetic acid and phenol, which can then interact with various biological pathways. The fluorothio group may also play a role in modulating the compound’s activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, phenyl ester: Similar structure but lacks the fluorothio group.

    Ethanethioic acid, S-phenyl ester: Contains a thio group instead of a fluorothio group.

    Acetic acid, phenyl-, isopentyl ester: Different ester group but similar aromatic structure.

Uniqueness

Acetic acid, fluorothio-, S-phenyl ester is unique due to the presence of the fluorothio group, which imparts distinct chemical and physical properties compared to other esters. This uniqueness makes it valuable in specific applications where the fluorothio group plays a crucial role.

Properties

CAS No.

370-04-7

Molecular Formula

C8H7FOS

Molecular Weight

170.21 g/mol

IUPAC Name

S-phenyl 2-fluoroethanethioate

InChI

InChI=1S/C8H7FOS/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

ZMFYCHLZRAOBCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=O)CF

Origin of Product

United States

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